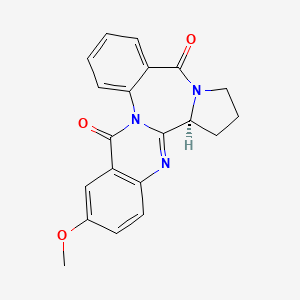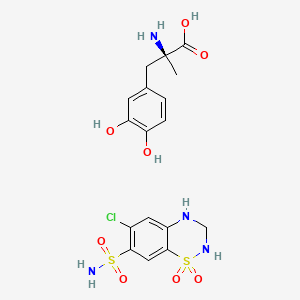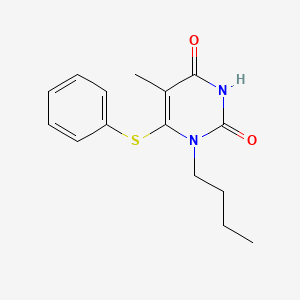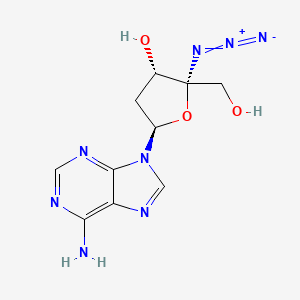
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a sulphonyl group, and a pyrrolidinylmethyl group. These functional groups contribute to its reactivity and potential utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Sulphonyl Group: The sulphonyl group is introduced via sulphonylation, typically using a sulphonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the benzamide with 1-methyl-2-pyrrolidinylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to a thiol or sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoic acid.
Reduction: Formation of 2,3-dimethoxy-5-((methylamino)thiol)benzamide.
Substitution: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulphonyl and pyrrolidinyl groups on biological systems. It could serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The sulphonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrrolidinylmethyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- 2,3-Dimethoxy-5-((methylamino)thiol)benzamide
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is unique due to the combination of its functional groups. The presence of both sulphonyl and pyrrolidinylmethyl groups provides a distinct chemical profile that can be exploited for specific interactions in biological systems or for unique reactivity in chemical synthesis.
属性
CAS 编号 |
74651-65-3 |
|---|---|
分子式 |
C16H26ClN3O5S |
分子量 |
407.9 g/mol |
IUPAC 名称 |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2;/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20);1H |
InChI 键 |
ALHNNRXEJWFXLT-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





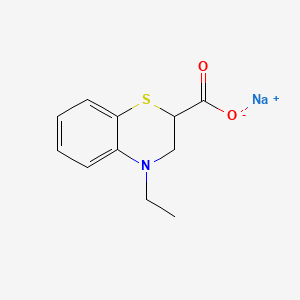

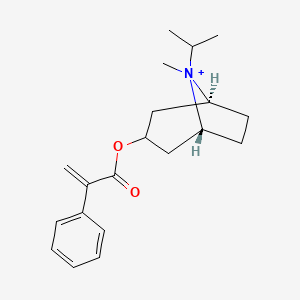
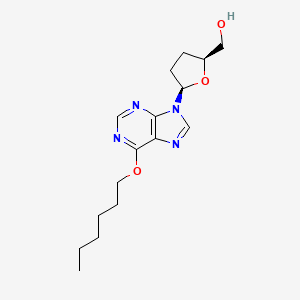
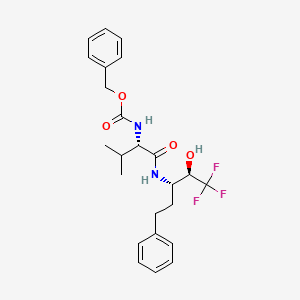
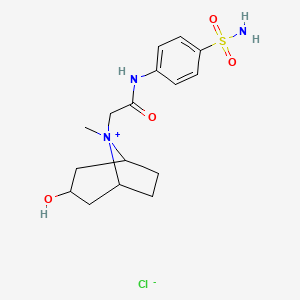
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
